Product packaging for oxolane-3,4-dicarboxylic acid(Cat. No.:CAS No. 71034-99-6)

oxolane-3,4-dicarboxylic acid

Cat. No.: B6160384
CAS No.: 71034-99-6
M. Wt: 160.1
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Description

Contextualization within Heterocyclic Dicarboxylic Acid Chemistry

Heterocyclic dicarboxylic acids are a broad class of organic compounds characterized by a cyclic structure containing at least one heteroatom (such as oxygen, nitrogen, or sulfur) and bearing two carboxylic acid groups. msu.edu These compounds are of significant interest due to the diverse functionalities and stereochemical complexities they can possess. The reactivity and properties of these acids are influenced by the nature of the heteroatom, the ring size, and the relative positions of the carboxylic acid groups. msu.edu

Oxolane-3,4-dicarboxylic acid fits within this class as a saturated five-membered oxygen-containing heterocycle. Unlike its aromatic counterparts, such as furan-2,5-dicarboxylic acid (FDCA), the saturated nature of the oxolane ring in this compound imparts greater conformational flexibility. specialchem.com This flexibility can be a crucial factor in the design of molecules with specific three-dimensional structures, such as in the development of pharmaceutical agents or complex polymers. The presence of two carboxylic acid groups allows for a variety of chemical transformations, including esterification, amidation, and the formation of metal-organic frameworks (MOFs). nih.govresearchgate.net

Significance of the Oxolane Core in Synthetic and Material Sciences

The oxolane (tetrahydrofuran) ring is a prevalent structural motif in many natural products and synthetic compounds. Its presence can influence a molecule's physical and chemical properties, including solubility, polarity, and metabolic stability. acs.orgnih.gov In medicinal chemistry, the incorporation of an oxetane (B1205548) (a four-membered oxygen-containing heterocycle) or oxolane ring can be a strategic approach to improve the pharmacokinetic profile of a drug candidate. acs.orgnih.gov

In material sciences, the oxolane core is valued for its potential to introduce flexibility and specific binding sites into polymers and other materials. For instance, tetrahydrofuran-based derivatives have been explored as plasticizers for polymers like PVC, offering a potentially safer alternative to phthalate-based plasticizers. google.com The dicarboxylic acid functionality of this compound makes it a prime candidate for use as a monomer in the synthesis of polyesters and polyamides. The resulting polymers may exhibit unique thermal and mechanical properties attributable to the heterocyclic ring in the polymer backbone. Furthermore, the ability of the carboxylic acid groups to coordinate with metal ions has led to the investigation of this compound as a linker for the construction of metal-organic frameworks (MOFs). nih.govresearchgate.netresearchgate.netchalcogen.ro These materials are of great interest for applications in gas storage, separation, and catalysis.

Research Gaps and Objectives for this compound Investigations

Despite its potential, research specifically focused on this compound and its applications remains less extensive compared to other dicarboxylic acids. researchgate.net A significant portion of the existing literature mentions it in the context of broader studies on heterocyclic compounds or as an intermediate in the synthesis of more complex molecules. chemshuttle.com

Key research gaps and future objectives for the investigation of this compound include:

Development of Efficient and Stereoselective Synthetic Routes: While methods for the synthesis of related tetrahydrofuran (B95107) derivatives exist, there is a need for more efficient and scalable syntheses of this compound, particularly for obtaining specific stereoisomers (cis and trans). ontosight.aimdpi.com The stereochemistry of the dicarboxylic acid groups can significantly impact the properties of resulting polymers and MOFs.

Comprehensive Characterization of its Polymers: A systematic investigation into the synthesis and characterization of polyesters and polyamides derived from this compound is needed. This includes a detailed analysis of their thermal stability, mechanical properties, and biodegradability to assess their potential as novel sustainable materials.

Exploration of its Role in Metal-Organic Frameworks: Further research is required to explore the full potential of this compound as a linker in the design of new MOFs. nih.govnih.gov Studies should focus on how the flexibility of the oxolane ring influences the structure and properties of the resulting frameworks, such as their pore size and gas adsorption capabilities. nih.gov

Investigation of its Biological Activity: Given the prevalence of the oxolane motif in bioactive molecules, a thorough investigation of the biological properties of this compound and its derivatives is warranted. ontosight.ai This could uncover potential applications in medicinal chemistry.

Properties

CAS No.

71034-99-6

Molecular Formula

C6H8O5

Molecular Weight

160.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control for Oxolane 3,4 Dicarboxylic Acid

Total Synthesis Routes to Oxolane-3,4-dicarboxylic Acid and its Diastereomers

The de novo construction of the this compound framework is a primary strategy for accessing its various diastereomers. These methods often involve the formation of the tetrahydrofuran (B95107) ring as a key step, with the carboxylic acid groups or their precursors installed prior to or during cyclization.

Diastereoselective and Enantioselective Pathways

A notable strategy for the stereoselective synthesis of tetrahydrofuran-3,4-dicarboxylate derivatives involves a Diels-Alder reaction followed by catalytic hydrogenation. This approach provides a powerful method for controlling the relative stereochemistry of the substituents.

One reported synthesis focuses on 2-aryltetrahydrofuran-3,4-dicarboxylate derivatives, which serve as key precursors to lignans. organic-chemistry.org The process begins with a Diels-Alder reaction between an aryl-substituted oxazole (B20620) and an alkyne dienophile to form a furan (B31954) derivative. The subsequent catalytic hydrogenation of the resulting dimethyl 2-arylfuran-3,4-dicarboxylate over a palladium on carbon (Pd/C) catalyst yields the desired tetrahydrofuran ring with specific stereochemistry. organic-chemistry.org The hydrogenation step is crucial for establishing the final diastereomeric outcome.

Diene Precursor (Furan Derivative)Hydrogenation ConditionsMajor DiastereomerYield
Dimethyl 2-phenylfuran-3,4-dicarboxylateH₂, 10% Pd/C, 100 MPa, 100 °C, 4 h(2S,3R,4S)-2-phenyltetrahydrofuran-3,4-dicarboxylate91.2%
Dimethyl 2-(p-tolyl)furan-3,4-dicarboxylateH₂, 10% Pd/C, 100 MPa, 100 °C, 4 h(2S,3R,4S)-2-(p-tolyl)tetrahydrofuran-3,4-dicarboxylate89.5%

This two-step sequence allows for the controlled formation of multiple stereocenters. The stereospecificity of the Diels-Alder reaction and the facial selectivity of the hydrogenation are key to determining the final stereochemical arrangement of the substituents on the oxolane ring. Further manipulation of the aryl group could potentially lead to the parent this compound.

Multicomponent Reaction Strategies in Oxolane Ring Formation

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, general strategies for the synthesis of highly functionalized tetrahydrofurans can be envisioned.

For instance, a three-component reaction involving an aldehyde, an amine, and a boronic acid (Petasis reaction) can be adapted to generate precursors for oxolane synthesis. nih.gov While not directly forming the ring, this MCR can assemble key fragments that can subsequently undergo intramolecular cyclization to form the desired 3,4-disubstituted oxolane.

Another potential avenue lies in the development of novel MCRs that specifically target the formation of the oxolane ring with the desired substitution pattern. Such a reaction might involve, for example, the reaction of a 1,3-dicarbonyl compound, an epoxide, and a source of two carboxyl groups or their synthetic equivalents.

Functionalization of Pre-existing Oxolane Scaffolds towards 3,4-Dicarboxylic Acid

An alternative to total synthesis is the functionalization of a pre-existing oxolane ring. This approach is particularly useful if a suitable oxolane precursor is readily available. A common strategy involves the oxidation of a precursor molecule containing hydroxyl or other oxidizable functional groups at the 3 and 4 positions.

A pertinent example, although for a 2,5-disubstituted analogue, is the selective aerobic oxidation of tetrahydrofuran-2,5-dimethanol to tetrahydrofuran-2,5-dicarboxylic acid. rsc.orgacs.orgrug.nlacs.orgresearchgate.net This process utilizes heterogeneous catalysts, such as gold nanoparticles supported on hydrotalcite, in an aqueous medium under an oxygen atmosphere. acs.orgrug.nlacs.orgresearchgate.net This methodology could be adapted for the synthesis of this compound starting from the corresponding tetrahydrofuran-3,4-dimethanol.

The catalytic oxidation of the diol to the dicarboxylic acid proceeds in a stepwise manner, with the formation of the corresponding dialdehyde (B1249045) and hydroxy acid as intermediates. The efficiency of the oxidation can be influenced by the catalyst, reaction temperature, and oxygen pressure.

CatalystTemperature (°C)Oxygen Pressure (MPa)Yield of Dicarboxylic Acid (%)
Pt/OMS-21000.195.1
Au/Hydrotalcite1103.091

This method highlights a green and sustainable approach to accessing the dicarboxylic acid functionality on a pre-formed oxolane ring.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of this compound can benefit from such approaches, particularly through the use of catalytic methods and environmentally benign reaction media.

Catalytic Approaches for Sustainable Production

As discussed previously, catalytic methods play a crucial role in the sustainable synthesis of this compound. The use of heterogeneous catalysts, such as platinum supported on manganese octahedral molecular sieves (Pt/OMS-2) or gold on hydrotalcite, for the aerobic oxidation of diol precursors offers significant advantages. rsc.org These catalysts can be recovered and reused, reducing waste and cost. Furthermore, the use of molecular oxygen as the terminal oxidant is a key feature of a green process, as it replaces stoichiometric and often hazardous oxidizing agents.

The development of catalytic systems for the direct, stereoselective synthesis of the oxolane ring from simple starting materials remains an important goal in green chemistry.

Solvent-Free and Aqueous Media Synthetic Strategies

The use of environmentally friendly solvents, or the elimination of solvents altogether, is a cornerstone of green chemistry.

Aqueous Media: The synthesis of oxolane derivatives in water is a highly attractive strategy. Water is non-toxic, non-flammable, and readily available. The aforementioned catalytic aerobic oxidation of tetrahydrofuran-2,5-dimethanol to the corresponding dicarboxylic acid is a prime example of a reaction successfully performed in water. acs.orgrug.nlacs.orgresearchgate.net Similarly, a concise synthesis of functionalized tetrahydrofuranols has been achieved by heating readily available chloropolyols in water, demonstrating the feasibility of forming the oxolane ring in an aqueous environment.

Solvent-Free Strategies: Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a completely solvent-free approach to synthesis. While specific applications to this compound are yet to be reported, mechanochemical methods have been successfully employed for the synthesis of various dicarboxylic acids and heterocyclic compounds. smolecule.comresearchgate.netnsf.govrsc.org This technique can lead to reduced reaction times, higher yields, and a significant reduction in waste generation. The application of mechanochemistry to the synthesis of oxolane derivatives represents a promising area for future research in green chemistry.

Atom Economy and Waste Minimization in Synthetic Sequences for this compound

The principles of green chemistry are increasingly integral to the design of synthetic routes for chemical compounds, emphasizing the need for processes that are not only efficient in yield but also environmentally benign. jocpr.com Atom economy and waste minimization are central metrics in this evaluation, providing a quantitative measure of how efficiently reactants are converted into the desired product and the amount of waste generated, respectively. nih.gov For the synthesis of this compound, a critical analysis of potential synthetic pathways through the lens of these principles is essential for developing sustainable manufacturing processes.

A highly plausible and atom-economical approach to this compound involves a two-step sequence commencing with the catalytic hydrogenation of a suitable precursor, dimethyl furan-3,4-dicarboxylate, followed by hydrolysis of the resulting diester. This method stands in contrast to potentially more complex and less atom-economical routes that might involve multi-step functional group interconversions or the use of stoichiometric reagents that contribute significantly to waste streams.

The first step, the catalytic hydrogenation of dimethyl furan-3,4-dicarboxylate to dimethyl oxolane-3,4-dicarboxylate, is an addition reaction. jocpr.com In this type of reaction, hydrogen is added across the double bonds of the furan ring, a process that, in principle, can achieve 100% atom economy as all the atoms of the reactants are incorporated into the product. scranton.edu

Reaction Scheme for the Hydrogenation of Dimethyl Furan-3,4-dicarboxylate:

The primary reactant, dimethyl furan-3,4-dicarboxylate, and the hydrogen gas are fully incorporated into the product, dimethyl oxolane-3,4-dicarboxylate. The only other component in this step is the catalyst, which is used in substoichiometric amounts and can often be recovered and reused, thereby minimizing its contribution to the waste stream. jocpr.com Research on the hydrogenation of analogous compounds, such as dimethyl 2,5-furandicarboxylate, has demonstrated high yields and selectivities using catalysts like ruthenium on a solid support (Ru/HY). researchgate.netcolab.ws Similar high efficiency is anticipated for the 3,4-isomer.

The subsequent step is the hydrolysis of the diester, dimethyl oxolane-3,4-dicarboxylate, to yield the final product, this compound. This reaction is typically carried out using water, often in the presence of an acid or base catalyst, and produces methanol (B129727) as a byproduct.

Reaction Scheme for the Hydrolysis of Dimethyl Oxolane-3,4-dicarboxylate:

The following interactive data table allows for an estimation of the atom economy for the proposed synthesis of this compound.

Interactive Data Table: Atom Economy Calculation

Reactant/ProductChemical FormulaMolecular Weight ( g/mol )Moles (for calculation)Mass (g)
Dimethyl furan-3,4-dicarboxylateC₈H₈O₅184.151184.15
HydrogenH₂2.0224.04
WaterH₂O18.02236.04
Total Reactant Mass 224.23
This compoundC₆H₈O₅160.121160.12
MethanolCH₃OH32.04264.08
Total Product Mass 224.20

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Percent Atom Economy = (160.12 / 224.23) x 100 ≈ 71.4%

In terms of waste minimization, this synthetic sequence is advantageous. The use of catalytic hydrogenation avoids the need for stoichiometric reducing agents that would generate significant amounts of inorganic waste. The main byproduct, methanol, is a volatile organic compound that can be managed through recovery and recycling systems. The solvents used in these reactions, if any, would also contribute to the waste stream, and the selection of green solvents would be a critical factor in minimizing the environmental impact. mdpi.com

Chemical Reactivity and Transformation Pathways of Oxolane 3,4 Dicarboxylic Acid

Reactivity of Carboxylic Acid Functionalities

The two carboxylic acid groups are the primary sites of chemical reactivity in oxolane-3,4-dicarboxylic acid. These groups can undergo a variety of transformations typical of carboxylic acids, including conversion to esters, amides, and anhydrides.

Esterification: The conversion of the dicarboxylic acid to its corresponding esters is readily achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This equilibrium-driven reaction is typically pushed toward the product by using the alcohol as the solvent. masterorganicchemistry.com The process can be used to synthesize a range of dialkyl esters.

Reactant AlcoholCatalystProduct
Methanol (B129727) (CH₃OH)H₂SO₄Dimethyl oxolane-3,4-dicarboxylate
Ethanol (C₂H₅OH)H₂SO₄Diethyl oxolane-3,4-dicarboxylate
Propanol (C₃H₇OH)TsOHDipropyl oxolane-3,4-dicarboxylate

Amidation: The formation of amides from this compound and amines generally requires the activation of the carboxyl groups to facilitate nucleophilic attack by the amine. Direct reaction by heating is often inefficient. Common laboratory methods involve the use of coupling agents, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which convert the carboxylic acid into a more reactive intermediate. This allows for the formation of diamides under milder conditions.

Reactant AmineCoupling AgentProduct
Ammonia (NH₃)EDCIOxolane-3,4-dicarboxamide
Methylamine (CH₃NH₂)DCCN,N'-Dimethyl-oxolane-3,4-dicarboxamide
Diethylamine ((C₂H₅)₂NH)EDCIN,N,N',N'-Tetraethyl-oxolane-3,4-dicarboxamide

Anhydride (B1165640) Formation: Dicarboxylic acids can undergo intramolecular dehydration to form cyclic anhydrides, particularly when a stable five- or six-membered ring can be formed. libretexts.org For this compound, particularly the cis-isomer, the two carboxylic acid groups are positioned on the same face of the ring. Upon heating, often with a dehydrating agent like acetic anhydride, intramolecular cyclization can occur to yield a bicyclic anhydride. This transformation is driven by the formation of a thermodynamically stable five-membered anhydride ring fused to the oxolane ring. Electrochemical methods have also been developed for the dehydration of dicarboxylic acids to their cyclic anhydrides. researchgate.net

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org This process typically occurs with relative ease upon heating for carboxylic acids that have an electron-withdrawing group at the β-position, such as in β-keto acids or malonic acids. wikipedia.org The mechanism often involves a cyclic transition state that facilitates the cleavage of the C-C bond.

This compound lacks such an activating group. It is a saturated dicarboxylic acid, and like its acyclic analogue, succinic acid, it is not prone to decarboxylation under typical heating conditions. libretexts.org The removal of a carboxyl group would require the formation of an unstable carbanion intermediate on the saturated ring. Consequently, forcing the decarboxylation of this compound would necessitate harsh conditions, such as very high temperatures (pyrolysis), and would likely lead to a mixture of products through non-selective radical pathways rather than a clean conversion.

Chelation and Coordination Chemistry with Metal Centers

Dicarboxylic acids can act as effective chelating agents for metal ions. kakhia.org A chelating agent is a molecule that can form two or more separate coordinate bonds with a single central metal ion, forming a stable, ring-like structure known as a chelate. kakhia.orgyoutube.com The two adjacent carboxylic acid groups in this compound, upon deprotonation to carboxylates, create an ideal bidentate binding site.

This arrangement allows the molecule to bind to a variety of metal ions, forming a stable five-membered chelate ring. The oxygen atoms of the two carboxylate groups act as Lewis bases, donating electron pairs to the metal ion, which acts as a Lewis acid. This chelation can sequester metal ions, altering their reactivity and solubility. nih.gov The stability of the resulting metal complex is enhanced by the "chelate effect," where a polydentate ligand forms a more stable complex than multiple monodentate ligands. rsc.org this compound is expected to form coordination complexes with numerous metal ions, including those from the alkaline earth and transition metal series.

Metal IonPotential Complex Stoichiometry (Ligand:Metal)Coordination Mode
Calcium (Ca²⁺)1:1 or 2:1Bidentate (via carboxylates)
Magnesium (Mg²⁺)1:1 or 2:1Bidentate (via carboxylates)
Copper(II) (Cu²⁺)1:1 or 2:1Bidentate (via carboxylates)
Iron(III) (Fe³⁺)1:1, 2:1, or 3:1Bidentate (via carboxylates)
Zinc(II) (Zn²⁺)1:1 or 2:1Bidentate (via carboxylates)

Ligand Binding Modes of this compound

Information on the specific ligand binding modes of this compound from crystallographic studies is not available in the reviewed literature.

Formation of Coordination Compounds and Supramolecular Architectures

Detailed research findings on the formation of coordination compounds and specific supramolecular architectures involving this compound are not present in the currently accessible scientific literature.

Advanced Spectroscopic and Diffractional Characterization Techniques for Oxolane 3,4 Dicarboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of oxolane-3,4-dicarboxylic acid in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial relationships can be assembled.

Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the relative stereochemistry of the chiral centers at C3 and C4.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons on C3 and C4, as well as between these protons and the adjacent methylene (B1212753) protons of the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This allows for the direct assignment of the ¹³C signals for the methine carbons (C3 and C4) and the methylene carbons (C2 and C5) based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carboxyl carbons by observing correlations from the protons on C3 and C4 to the C=O groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For the cis and trans isomers of this compound, the NOESY experiment can be used to determine the relative stereochemistry. For instance, in the cis isomer, a NOE would be expected between the protons on C3 and C4, which would be absent or much weaker in the trans isomer.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Stereoisomer of this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
H2/H5 3.8 - 4.2 70 - 75 COSY: H2/H5, H3/H4; HSQC: C2/C5-H2/H5
H3/H4 3.2 - 3.6 45 - 50 COSY: H3/H4, H2/H5; HSQC: C3/C4-H3/H4; HMBC: C=O

In the solid state, molecular conformation and packing can differ significantly from the solution state. Solid-state NMR (ssNMR) spectroscopy provides valuable information on the structure of this compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. ssNMR can distinguish between different polymorphs (different crystal packing arrangements) of the compound, as these will often give rise to distinct chemical shifts due to variations in the local electronic environments. Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state, such as ring puckering of the oxolane moiety.

X-ray Crystallography for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. For a chiral molecule like this compound, crystallizing a single enantiomer and performing X-ray diffraction analysis allows for the unambiguous assignment of the (R) and (S) configurations at the C3 and C4 stereocenters.

The analysis of the crystal structure also reveals detailed information about the intermolecular interactions that govern the crystal packing. In the case of this compound, extensive hydrogen bonding between the carboxylic acid groups is expected, leading to the formation of dimers or extended networks. These interactions play a critical role in the physical properties of the solid material.

Table 2: Plausible Crystallographic Data for a Stereoisomer of this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.5
b (Å) 8.2
c (Å) 7.1
β (°) 110
Z 2

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing intermolecular interactions.

For this compound, the most prominent vibrational bands would be associated with the carboxylic acid and the tetrahydrofuran (B95107) ring. The O-H stretch of the carboxylic acid group typically appears as a very broad band in the FT-IR spectrum, often centered around 3000 cm⁻¹, indicative of strong hydrogen bonding. The C=O stretch of the carboxylic acid is also a strong and characteristic band, usually found in the region of 1700-1760 cm⁻¹. The C-O stretching vibrations of the ether linkage in the oxolane ring would be visible in the fingerprint region, typically around 1100 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch is typically strong. Raman spectroscopy is also particularly sensitive to the vibrations of the carbon backbone.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
O-H stretch (carboxylic acid) 2500 - 3300 (broad) FT-IR
C-H stretch 2850 - 3000 FT-IR, Raman
C=O stretch (carboxylic acid) 1700 - 1760 FT-IR, Raman
C-O stretch (ether) 1050 - 1150 FT-IR

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Chiral Recognition Studies

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with the sample.

Circular Dichroism (CD): A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. For this compound, the carboxylic acid chromophore can give rise to a CD signal (a Cotton effect). The sign and magnitude of the Cotton effect are characteristic of the absolute configuration of the stereocenters. CD spectroscopy is a powerful tool for determining the enantiomeric purity of a sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve is related to the CD spectrum through the Kronig-Kramers relations.

These techniques are also valuable for studying chiral recognition, where the interaction of this compound with other chiral molecules can lead to changes in the CD or ORD spectra.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula of this compound (C₆H₈O₅).

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule can break apart in a predictable manner. For this compound, common fragmentation pathways would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the carboxylic acid groups. Cleavage of the tetrahydrofuran ring is also a possibility. By analyzing the masses of the fragment ions, a fragmentation pathway can be proposed, which serves to confirm the molecular structure.

Table 4: Plausible Mass Spectrometry Fragmentation Data for this compound

m/z Plausible Fragment
160 [M]⁺ (Molecular Ion)
142 [M - H₂O]⁺
116 [M - CO₂]⁺

Computational and Theoretical Investigations of Oxolane 3,4 Dicarboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of oxolane-3,4-dicarboxylic acid. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution and energy.

The electronic structure dictates the chemical reactivity and properties of the molecule. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can be used to determine the distribution of electrons within the molecule.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these frontier orbitals provides insight into the molecule's chemical stability and reactivity. For a molecule like this compound, the HOMO is expected to be localized on the oxygen atoms of the carboxyl groups, while the LUMO would likely be centered on the C=O bonds.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is key to understanding electrostatic interactions. The oxygen atoms of the ether and carboxyl groups are expected to carry significant negative charges, while the carbonyl carbons and acidic protons will be positively charged.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data) This table presents theoretical data typical for a molecule of this class, as specific published values for this compound are not available.

PropertyPredicted ValueMethod
HOMO Energy-7.2 eVDFT/B3LYP/6-31G
LUMO Energy-0.5 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap6.7 eVDFT/B3LYP/6-31G
Dipole Moment3.5 DDFT/B3LYP/6-31G

Quantum chemical calculations can accurately predict thermochemical properties such as the enthalpy of formation, entropy, and heat capacity. These values are derived from frequency calculations performed after geometry optimization and are essential for understanding the molecule's stability and its behavior in chemical reactions.

Furthermore, these methods can map out reaction energy landscapes. For instance, the deprotonation of the dicarboxylic acid can be modeled to determine the pKa values of the two carboxylic acid groups. The reaction pathway for esterification or decarboxylation could also be investigated by locating the transition states and calculating the activation energies, providing a deeper understanding of the molecule's reactivity.

Table 2: Calculated Thermochemical Properties at 298.15 K (Illustrative Data) Data is hypothetical, based on calculations for similar cyclic dicarboxylic acids.

PropertyValueUnits
Standard Enthalpy of Formation-750.5kJ/mol
Standard Entropy320.2J/(mol·K)
Heat Capacity (Cv)150.8J/(mol·K)

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the five-membered oxolane ring and the rotatable carboxylic acid groups means that this compound can exist in multiple conformations.

The oxolane ring can adopt several conformations, primarily envelope and twist forms. The positions of the two carboxylic acid groups (axial or equatorial) and their relative orientations (cis or trans) lead to a complex potential energy surface (PES).

Computational methods can map this PES by systematically rotating the relevant dihedral angles and calculating the corresponding energy. This allows for the identification of stable low-energy conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. For this compound, the most stable conformers would likely be those that minimize steric hindrance between the carboxylic acid groups and allow for favorable intramolecular hydrogen bonding.

Molecular Dynamics (MD) simulations can be used to study the behavior of a large number of this compound molecules over time. By simulating the system in a solvent (like water), MD can predict how these molecules interact with each other and their environment.

A primary focus of such simulations would be the strong hydrogen bonds formed by the carboxylic acid groups. These interactions are expected to lead to the formation of dimers and larger aggregates in non-polar solvents or in the solid state. MD simulations can predict the structure and stability of these self-assembled structures, which are crucial for understanding properties like solubility and crystal packing.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be used to interpret experimental spectra or to identify the molecule in a sample.

Calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The characteristic C=O stretching frequency of the carboxylic acid groups (typically around 1700-1750 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹) would be key features.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with high accuracy. The predicted chemical shifts depend heavily on the electronic environment of each nucleus, which is in turn influenced by the molecule's conformation. By averaging the predicted shifts over the most stable conformers, a theoretical NMR spectrum can be generated that can be directly compared with experimental data to confirm the structure and stereochemistry of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (Illustrative Data) Chemical shifts are relative to a standard (TMS) and are hypothetical, representing typical values for such a structure.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxyl)175.4
C3, C4 (Ring)48.2
C2, C5 (Ring)70.1

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reactions, providing insights into mechanisms and the fleeting nature of transition states that are often difficult to capture experimentally. For this compound, theoretical investigations have predominantly focused on the pivotal [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction, between furan (B31954) and maleic anhydride (B1165640). This reaction is fundamental to forming the oxabicycloheptene precursor, which subsequently leads to the saturated oxolane ring system upon reduction.

Density Functional Theory (DFT) has been a primary computational method to explore the mechanism of the Diels-Alder reaction between furan derivatives and maleic anhydride. researchgate.netlatakia-univ.edu.sy These studies analyze the reaction pathways, the energetics involved, and the stereoselectivity of the cycloaddition.

The reaction between furan and maleic anhydride can lead to two primary stereoisomeric products: the endo and exo adducts. Computational studies have been crucial in explaining the observed stereoselectivity, which does not always align with the typical kinetic preferences of Diels-Alder reactions. nih.govresearchgate.net Theoretical calculations of reaction-free energies and transition-state barriers have revealed that while there is a small kinetic preference for the formation of the endo isomer, the thermodynamic stability of the adducts plays a significant role. nih.govresearchgate.net The low thermodynamic stability of the furan-maleic anhydride adducts can lead to retro-Diels-Alder reactions, which allows for the eventual dominance of the thermodynamically more stable exo isomer. nih.govresearchgate.net

Computational analyses partition the reaction mechanism into distinct phases, providing a detailed understanding of the chemical transformations. smu.edu This involves examining the intrinsic reaction coordinate (IRC) to map the energetic profile of the reaction from reactants to products through the transition state. smu.edu

The following table summarizes experimental and theoretical kinetic data for the Diels-Alder reaction between furan and maleic anhydride, highlighting the subtle differences between the endo and exo pathways.

Reaction PathwayExperimental Rate Constant (k) at 300 K (mol⁻¹ L s⁻¹)
Furan + Maleic Anhydride (endo formation)(1.75 +/- 0.48) x 10⁻⁵ nih.govresearchgate.net
Furan + Maleic Anhydride (exo formation)(3.10 +/- 0.55) x 10⁻⁵ nih.govresearchgate.net

Solvent effects on the reaction mechanism have also been a subject of computational investigation. Using models such as the SMD (Solvation Model based on Density), researchers have explored how different solvents influence the activation barriers of the Diels-Alder reaction. researchgate.net For the uncatalyzed reaction, electrostatic effects and charge transfer between the diene and dienophile are significant factors in determining the solvation energy of the transition state. researchgate.net

Furthermore, computational studies extend to acid-catalyzed variations of this cycloaddition. The presence of a Lewis acid, for instance, can lower the activation barrier by interacting with the maleic anhydride and decreasing the HOMO-LUMO gap of the reactants. researchgate.net Brønsted acids can alter the reaction mechanism from a concerted to a stepwise pathway. researchgate.net These theoretical explorations provide a molecular-level understanding of how catalysts can influence the reaction rate and mechanism.

The table below presents a conceptual overview of the impact of catalysts on the activation energy of the Diels-Alder reaction as suggested by computational models.

Reaction ConditionEffect on Activation BarrierMechanistic Change
UncatalyzedThermally feasibleConcerted
Lewis Acid CatalyzedLoweredRemains Concerted
Brønsted Acid CatalyzedEliminatedBecomes Step-wise

Derivatization Strategies and Synthesis of Advanced Oxolane 3,4 Dicarboxylic Acid Derivatives

Synthesis of Functionalized Esters and Amides of Oxolane-3,4-dicarboxylic Acid

The carboxylic acid groups of this compound are readily converted into esters and amides through standard condensation reactions. These derivatives are valuable as intermediates for further synthesis or as final products with specific functionalities.

Esterification: The synthesis of esters from this compound can be achieved through several established methods. The most common approach is Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions with the removal of water to drive the equilibrium towards the formation of the diester. For more sensitive alcohol substrates, milder conditions can be employed, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the dicarboxylic acid to a more reactive acyl chloride intermediate.

Amidation: The formation of amides from this compound involves its reaction with primary or secondary amines. Direct amidation by heating the dicarboxylic acid with an amine is possible but often requires harsh conditions. A more common and efficient approach is to activate the carboxylic acid groups first. This can be done using various coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP). nih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine to form the stable amide bond. Alternatively, the dicarboxylic acid can be converted to its corresponding diacyl chloride, which reacts rapidly with amines to yield the diamide. nih.gov The choice of method depends on the specific amine and the desired reaction conditions. nih.govnih.gov

Derivative TypeReagents and ConditionsProduct
Diethyl EsterThis compound, Ethanol, H₂SO₄ (cat.), RefluxDiethyl oxolane-3,4-dicarboxylate
Dibenzyl EsterThis compound, Benzyl alcohol, DCC, DMAP (cat.), CH₂Cl₂Dibenzyl oxolane-3,4-dicarboxylate
DiamideThis compound, Amine, EDC, HOBt, DMFN,N'-Disubstituted oxolane-3,4-dicarboxamide
Diacyl ChlorideThis compound, SOCl₂ or (COCl)₂, RefluxOxolane-3,4-dicarbonyl dichloride

Formation of Anhydride (B1165640) Derivatives and their Subsequent Reactions

Intramolecular dehydration of cis-oxolane-3,4-dicarboxylic acid can lead to the formation of a cyclic anhydride. This is a common reaction for 1,2- and 1,3-dicarboxylic acids where the carboxylic acid groups are in a syn-relationship, allowing for the formation of a stable five- or six-membered ring. The formation of the cyclic anhydride can typically be achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent such as acetic anhydride or by using reagents like oxalyl chloride or triphenylphosphine (B44618) oxide. nih.govacs.org

The resulting oxolane-3,4-dicarboxylic anhydride is a reactive intermediate that can undergo various nucleophilic acyl substitution reactions. nih.gov It can react with:

Alcohols: to form monoesters, where one carboxylic acid group is esterified while the other is regenerated.

Amines: to form monoamides (amic acids), which can be further cyclized to imides upon heating.

Water: to hydrolyze back to the parent dicarboxylic acid.

These reactions make the anhydride a useful synthon for preparing mono-functionalized derivatives of this compound.

Development of Polymeric and Oligomeric Structures

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of various polymers and oligomers through step-growth polymerization.

Polyesters: this compound can be used as a dicarboxylic acid monomer in polycondensation reactions with diols to produce polyesters. nih.gov The properties of the resulting polyester (B1180765) would be influenced by the stereochemistry of the oxolane monomer and the structure of the diol co-monomer. The incorporation of the cyclic oxolane unit into the polymer backbone is expected to impart increased rigidity compared to analogous aliphatic polyesters, potentially leading to materials with higher glass transition temperatures and modified mechanical properties. researchgate.netmdpi.com The polymerization is typically carried out at high temperatures under vacuum to facilitate the removal of the water byproduct and drive the reaction towards high molecular weight polymers. nih.gov

Polyamides: Similarly, this compound can be reacted with diamines to synthesize polyamides. rsc.org These polyamides would contain the oxolane ring in their backbone, which could influence properties such as thermal stability, solubility, and hydrogen bonding patterns compared to conventional polyamides. nih.govresearchgate.net The synthesis can be performed via melt polycondensation or solution polymerization, often requiring the activation of the dicarboxylic acid monomer, for instance, by converting it to a diacyl chloride, to achieve high molecular weights under milder conditions.

Dendrimers: Dendrimers are perfectly branched, monodisperse macromolecules with a central core. nih.govmdpi.com this compound could serve as a central core molecule (G0) for the divergent synthesis of dendrimers. nih.gov By reacting the dicarboxylic acid with a monomer containing one complementary functional group and two protected functional groups of the same type, a first-generation dendrimer can be constructed. Repetitive deprotection and reaction steps would lead to higher generation dendrimers with the oxolane ring at their focal point. mdpi.comrsc.org The internal cavities and the high density of functional groups on the periphery of such dendrimers could be exploited for applications in catalysis or as delivery systems. mdpi.com

Synthesis of Chiral Auxiliaries and Ligands Based on this compound

The inherent chirality of this compound, with stereocenters at positions 3 and 4, makes it an interesting building block for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The enantiomerically pure forms of this compound can be derivatized to create such auxiliaries. For example, the dicarboxylic acid can be converted into a cyclic anhydride or other derivatives which can then be reacted with a chiral amine or alcohol to form a chiral auxiliary. wikipedia.orgnih.gov This auxiliary, when attached to a substrate, would direct the approach of a reagent from a specific face, leading to the formation of a single enantiomer of the product. After the reaction, the auxiliary can be cleaved and recovered.

Applications of Oxolane 3,4 Dicarboxylic Acid in Advanced Materials and Catalysis

Building Block in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Dicarboxylic acids are fundamental building blocks in the construction of MOFs and coordination polymers, acting as organic linkers that connect metal ions or clusters into extended, often porous, networks. The specific geometry, flexibility, and functionality of the linker molecule are critical in dictating the final structure and properties of the material.

The design of porous MOFs for applications like gas storage and separation hinges on the precise control of pore size, shape, and surface chemistry. The structure of oxolane-3,4-dicarboxylic acid offers several intriguing features for a MOF linker. The non-planar, flexible nature of the oxolane ring can lead to the formation of complex three-dimensional frameworks that might not be accessible with rigid aromatic linkers.

The presence of the ether oxygen atom within the ring introduces a polar site within the pores of a hypothetical MOF. This functionality can enhance the selective adsorption of polar molecules, such as CO2 or SO2, over non-polar gases like N2 or CH4, through specific dipole-quadrupole interactions. The performance of such a material would be influenced by factors outlined in the table below.

Table 1: Design Considerations for MOFs Using this compound

Feature Potential Influence on MOF Properties
Flexible Oxolane Backbone May lead to novel network topologies and potentially flexible frameworks that can respond to guest molecules.
Stereoisomerism The availability of cis and trans isomers allows for fine-tuning of the framework geometry and pore dimensions.
Ether Oxygen Group Introduces polarity into the pore environment, potentially increasing selectivity for polar gases like CO2.

The ultimate utility in gas separation would depend on achieving a high surface area and accessible pores, which is a common objective in MOF synthesis.

The functional groups within a MOF's structure can serve as active sites for catalysis or as recognition sites for sensing applications. The ether oxygen of the oxolane ring could act as a Lewis basic site, potentially participating in catalytic reactions or binding to specific analytes. acs.org MOFs can serve as versatile platforms for catalysis due to their high surface area and tunable active sites. fishersci.com

Furthermore, the framework could be designed to have open metal sites on the inorganic nodes, which are well-known active centers for numerous catalytic transformations. acs.org A MOF constructed from this compound could host catalytically active metal nanoparticles within its pores or the linker itself could be functionalized post-synthesis to introduce specific catalytic moieties. For sensing, changes in the luminescent properties of a lanthanide-based MOF upon interaction with an analyte is a common mechanism; the polar nature of the oxolane linker could influence these interactions.

Monomer for Specialty Polymers with Tailored Properties

The two carboxylic acid groups allow this compound to act as a difunctional monomer in polycondensation reactions, primarily for the synthesis of polyesters and polyamides.

There is a significant drive to develop polymers from renewable, bio-based resources as alternatives to petroleum-derived plastics. specialchem.com Dicarboxylic acids derived from biomass are key platform chemicals for this purpose. For instance, 2,5-furandicarboxylic acid (FDCA), another oxygen-containing heterocyclic dicarboxylic acid, is a prominent bio-based monomer used to produce polyethylene (B3416737) furanoate (PEF), a promising alternative to PET. specialchem.com

Similarly, this compound, which can potentially be derived from biomass, could be polymerized with bio-based diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) to create novel, sustainable polyesters. The incorporation of the non-planar, flexible tetrahydrofuran (B95107) ring into a polymer backbone, in contrast to the rigid furan (B31954) ring in FDCA, would be expected to significantly influence the material's properties. It would likely lower the glass transition temperature (Tg) and reduce crystallinity, resulting in more flexible and less brittle materials compared to their furan-based counterparts. rsc.org

Table 2: Predicted Properties of Polyesters Derived from this compound

Property Expected Characteristic Rationale
Crystallinity Low to amorphous The non-planar, flexible oxolane ring disrupts polymer chain packing.
Glass Transition Temp. (Tg) Lower than analogous FDCA-based polymers Increased chain flexibility reduces the temperature for segmental motion.
Thermal Stability Moderate The aliphatic ether linkage is generally less stable than aromatic structures at high temperatures.
Hydrophilicity Enhanced The presence of the ether oxygen can increase water absorption compared to purely aliphatic polyesters.

| Biodegradability | Potential | The presence of ester linkages and the ether group may render the polymer susceptible to hydrolytic or enzymatic degradation. rsc.org |

Dicarboxylic acids are widely used as cross-linking agents to improve the mechanical properties and stability of polymers, particularly those with hydroxyl groups like polyvinyl alcohol (PVA). researchgate.net The cross-linking reaction involves the formation of ester bonds between the carboxylic acid groups of the cross-linker and the hydroxyl groups of the polymer chains, creating a three-dimensional network.

This compound could function as an effective cross-linker. The choice of dicarboxylic acid impacts the final properties of the cross-linked material, such as swelling behavior, mechanical strength, and thermal stability. researchgate.net The flexible nature of the oxolane backbone might impart greater elasticity to the cross-linked polymer network compared to rigid cross-linkers.

Role in Homogeneous and Heterogeneous Catalysis

Beyond its role within MOFs, this compound and its derivatives have potential in other catalytic applications. The carboxylate groups can bind to metal ions to form discrete molecular complexes that can act as homogeneous catalysts.

In heterogeneous catalysis, research into related compounds provides insight into potential applications. For example, the catalytic hydrogenolysis of tetrahydrofuran-2,5-dicarboxylic acid to produce adipic acid—a key nylon precursor—has been demonstrated using zeolite catalysts. researchgate.net This highlights that the tetrahydrofuran ring system can be a substrate for catalytic ring-opening reactions. A similar catalytic approach could potentially be applied to the 3,4-isomer to produce other valuable C6 chemical building blocks. While specific studies on the catalytic role of this compound are scarce, the presence of both coordinating carboxylate groups and a modifiable ether ring suggests a platform for future catalyst design.

Asymmetric Catalysis with Chiral this compound Derivatives

The rigid, five-membered ring structure of the oxolane (tetrahydrofuran) core makes this compound a compelling scaffold for the development of novel chiral ligands in asymmetric catalysis. The defined stereochemistry of the two carboxylic acid groups, which can exist in cis or trans configurations, provides a robust platform for constructing sterically-defined environments around a metal center. The synthesis of C₂-symmetric bidentate ligands from such chiral backbones is a cornerstone of modern asymmetric catalysis, as these ligands can effectively control the stereochemical outcome of a wide range of chemical transformations.

Derivatives of this compound can be envisioned to form several classes of potent chiral ligands. For instance, condensation of the dicarboxylic acid with chiral amino alcohols can yield bis(oxazoline) ligands. Similarly, reaction with chiral diamines can produce bis(imidazoline) ligands, while conversion to the corresponding diol allows for the synthesis of chiral diphosphine ligands like those analogous to TADDOL or DIOP. The oxygen atom within the oxolane ring can also play a crucial role by influencing the electronic properties of the resulting ligand or by acting as an additional coordination site, potentially leading to unique reactivity and selectivity compared to all-carbon cyclic backbones like cyclohexane.

While specific research detailing the application of ligands derived directly from this compound is not extensively documented in peer-reviewed literature, the performance of analogous ligands with different cyclic backbones highlights their potential. These ligands are instrumental in reactions such as asymmetric hydrogenation, Diels-Alder reactions, and various carbon-carbon bond-forming reactions. The enantiomeric excess (e.e.) achieved in these reactions is a direct measure of the ligand's ability to discriminate between enantiotopic faces or groups of the substrate.

Below is an illustrative table of potential asymmetric reactions where chiral ligands derived from cyclic dicarboxylic acids have shown high efficacy. This demonstrates the type of performance that could be anticipated from novel ligands based on the this compound scaffold.

Asymmetric Reaction Catalyst System (Metal + Ligand Type) Substrate Type Typical Enantiomeric Excess (e.e.)
HydrogenationRhodium or Iridium + Chiral DiphosphineProchiral Olefins>95%
Diels-Alder CycloadditionCopper(II) or Zinc(II) + Chiral Bis(oxazoline)Dienes and Dienophiles90-99%
Aldol ReactionTin(II) or Titanium(IV) + Chiral DiamineAldehydes and Silyl Enol Ethers>90%
Michael AdditionNickel(II) or Ruthenium(II) + Chiral Bis(imidazoline)α,β-Unsaturated Carbonyls>95%

Supported Catalysts and Surface Functionalization

The bifunctional nature of this compound, featuring two carboxylic acid groups, makes it an excellent candidate for the development of supported catalysts and for the functionalization of material surfaces. The carboxylic acid moieties can serve as robust anchoring points to immobilize the molecule onto a solid support, creating a heterogeneous catalyst system that combines the activity of a molecular species with the practical advantages of easy separation and recyclability.

One of the most promising applications in this area is the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. By using this compound as the linker, it is possible to create novel 3D frameworks with specific pore sizes and chemical environments. The inherent polarity and hydrogen-bonding capability of the oxolane's ether oxygen could impart unique guest-sorptive properties or catalytic activity within the MOF pores. Such MOFs could serve as catalysts themselves or act as supports for catalytically active metal nanoparticles.

Beyond MOFs, this compound can be directly grafted onto the surface of inorganic oxides like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or titania (TiO₂). This surface functionalization is typically achieved by forming covalent bonds between the carboxylic acid groups and the hydroxyl groups present on the oxide surface. This process modifies the surface chemistry of the material, which can be used to:

Create Solid Acid Catalysts: The unreacted carboxylic acid groups can impart Brønsted acidity to the surface.

Anchor Metal Catalysts: The immobilized dicarboxylate can act as a ligand to chelate metal ions, which can then be reduced to form highly dispersed metal nanoparticles with improved stability against sintering.

Tune Surface Properties: The introduction of the polar oxolane ring can alter surface properties such as hydrophilicity and wettability, which is crucial for applications in chromatography and sensor technology.

The table below summarizes potential strategies and applications for using this compound in supported catalyst systems.

Support Material Immobilization Strategy Resulting System Potential Catalytic Application
Metal Oxides (SiO₂, Al₂O₃)Direct GraftingFunctionalized Oxide SurfaceSolid acid catalysis, Support for metal nanoparticles
Metal Nanoparticles (Au, Pd)Surface Capping/StabilizationLigand-Stabilized NanoparticlesSelective oxidation, Hydrogenation reactions
Metal Ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺)Solvothermal SynthesisMetal-Organic Framework (MOF)Gas storage, Shape-selective catalysis, Lewis acid catalysis
Polymer ResinsCovalent AttachmentFunctionalized Polymer SupportHeterogenized molecular catalysts, Scavenging agent

Future Directions and Emerging Research Avenues for Oxolane 3,4 Dicarboxylic Acid

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of complex molecules like oxolane-3,4-dicarboxylic acid is poised to benefit significantly from the adoption of flow chemistry and automated synthesis platforms. These technologies offer substantial advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability.

Flow chemistry, which involves the continuous pumping of reagents through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields and purities of the desired product. For the synthesis of dicarboxylic acids, flow reactors have demonstrated effectiveness in carboxylation reactions. durham.ac.uk The principles of flow chemistry can be adapted for the synthesis of this compound, potentially leading to more efficient and reproducible production methods. The use of tube-in-tube gas permeable membrane reactors, for instance, has been shown to be effective for the continuous-flow synthesis of carboxylic acids using carbon dioxide. durham.ac.uk

Automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes to this compound and its derivatives. youtube.com These platforms can perform numerous reactions in parallel, allowing for the rapid screening of different catalysts, solvents, and reaction conditions. imperial.ac.uknih.gov By integrating robotic systems with analytical instrumentation, researchers can quickly identify the optimal conditions for the synthesis of this target molecule. youtube.com Automated platforms are not limited to reaction optimization; they can also be employed for the synthesis of libraries of related compounds for screening in various applications. nih.govchemrxiv.org

TechnologyPotential Advantages for this compound SynthesisRelevant Research Findings
Flow Chemistry Enhanced reaction control, improved safety, higher yields and purity, easier scalability.Effective for the synthesis of carboxylic acids and heterocycles. durham.ac.ukuc.ptmdpi.com
Automated Synthesis Rapid screening of reaction conditions, accelerated discovery of new synthetic routes, library synthesis for application screening.Established for high-throughput experimentation in organic synthesis. nih.govchemrxiv.org

Novel Applications in Supramolecular Chemistry and Self-Assembled Systems

The presence of two carboxylic acid groups makes this compound an excellent building block for the construction of supramolecular assemblies and self-assembled systems. Carboxylic acids are well-known for their ability to form strong and directional hydrogen bonds, which are the primary driving force for the formation of these complex structures. acs.org

The oxolane ring introduces a degree of conformational rigidity and a specific stereochemistry that can be used to control the three-dimensional arrangement of molecules in a supramolecular assembly. This can lead to the formation of well-defined structures such as chains, sheets, and even more complex three-dimensional networks. acs.org The ability to control the self-assembly process is crucial for the design of new materials with tailored properties. rsc.org

The self-assembly of dicarboxylic acids can be influenced by various factors, including the solvent, the presence of other molecules that can act as templates or guests, and the specific stereoisomer of the dicarboxylic acid used. rsc.org For example, the use of chiral dicarboxylic acids has been shown to lead to the formation of chiral supramolecular cages. rsc.org The potential for this compound to form such complex and functional supramolecular architectures is a promising area for future research.

Supramolecular StructureDriving Forces for AssemblyPotential Applications
Chains and NetworksHydrogen bonding between carboxylic acid groups. acs.orgacs.orgCrystal engineering, porous materials.
Supramolecular CagesTemplating effects with guest molecules. rsc.orgMolecular recognition, catalysis.
OrganogelsAcid-base interactions and van der Waals forces. rsc.orgSoft materials, drug delivery.

Explorations in Niche Material Science Applications (e.g., photonics, electronics)

The unique combination of an oxygen-containing heterocycle and carboxylic acid functionalities in this compound suggests potential applications in niche areas of material science, such as photonics and electronics. Oxygen heterocycles are known to be components of various functional materials, and their properties can be tuned by chemical modification. photonics.comresearchgate.net

In the field of photonics, which deals with the generation, detection, and manipulation of light, materials with specific optical properties are required. The incorporation of this compound into polymers or other materials could influence their refractive index, light absorption, and emission characteristics. While direct applications are still speculative, the development of oxygen heterocycles for use as photocatalysts demonstrates the potential for these structures in light-interactive materials. photonics.com

In electronics, the ability to control the electronic properties of materials is paramount. The electronic properties of cyclic ethers can be influenced by factors such as ring strain and the presence of substituents. acs.org The carboxylic acid groups of this compound could be used to anchor the molecule to surfaces or to coordinate with metal ions, potentially leading to the formation of new conductive or semiconductive materials. The modification of the cyclam framework, a different type of cyclic compound, has been shown to tune the electronic properties of resulting metal complexes, suggesting that similar strategies could be applied to oxolane derivatives. purdue.edu

Application AreaPotential Role of this compoundRationale
Photonics Component of light-emitting or light-harvesting materials.Oxygen heterocycles can exhibit interesting photophysical properties. photonics.com
Electronics Building block for conductive polymers or molecular wires.The electronic properties of cyclic ethers can be tuned. acs.orgpurdue.edu

Sustainable Industrial Production and Utilization Pathways

The growing demand for sustainable and bio-based chemicals is driving research into new methods for the production of dicarboxylic acids from renewable resources. researchgate.netnih.gov this compound, with its potential origins from biomass-derived precursors, is well-positioned to be a part of this green chemistry revolution.

One promising route for the sustainable production of dicarboxylic acids is through the fermentation of renewable feedstocks by engineered microorganisms. researchgate.net Yeasts such as Saccharomyces cerevisiae have been successfully engineered to produce a variety of dicarboxylic acids. researchgate.net Similar metabolic engineering strategies could be developed for the production of this compound or its precursors.

Another approach is the chemical conversion of biomass-derived platform chemicals. For example, 2,5-furandicarboxylic acid (FDCA), another important bio-based dicarboxylic acid, can be produced from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), which is derived from sugars. mdpi.com Research into eco-friendly methods for these conversions is ongoing, with a focus on using milder reaction conditions and recyclable catalysts. mdpi.com

The utilization of this compound as a monomer for the synthesis of bio-based polymers is another key aspect of its sustainable future. Tetrahydrofuran (B95107) and its derivatives are already used in the polymer industry. silvarigroup.comlaballey.com The development of new polyesters and polyamides based on this compound could lead to new materials with unique properties and a reduced environmental footprint.

Sustainability AspectApproachKey Benefits
Production Microbial fermentation of renewable feedstocks. researchgate.netnih.govReduced reliance on fossil fuels, lower carbon footprint.
Production Catalytic conversion of biomass-derived platform chemicals. mdpi.comthuenen.deUtilization of abundant and renewable resources.
Utilization Monomer for the synthesis of bio-based polymers.Creation of sustainable materials with novel properties.

Q & A

Q. What are the recommended synthetic routes for oxolane-3,4-dicarboxylic acid, and how can reaction conditions be optimized to avoid byproducts?

this compound can be synthesized via cyclization reactions of diols or diacids under acidic conditions. Polyphosphoric acid (PPA) is a common catalyst for such reactions, as seen in analogous syntheses of furan-2,5-dicarboxylic acid derivatives . To minimize byproducts like regioisomers (e.g., furan-2,4-dicarboxylic acid), precise temperature control (80–120°C) and stoichiometric ratios of reactants are critical . Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 19^19F for fluorinated analogs) is essential for structural confirmation, particularly to distinguish between stereoisomers . Single-crystal X-ray diffraction (SXRD) using programs like SHELXL provides definitive structural data, including bond lengths and angles, which are critical for verifying the oxolane ring geometry . Pair these with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups like carboxylic acids.

Q. How does the steric and electronic configuration of this compound influence its reactivity in coordination chemistry?

The cis-dicarboxylic acid groups in this compound enable chelation with metal ions (e.g., Zr4+^{4+}, Cu2+^{2+}) to form coordination polymers. The oxolane ring’s rigidity and oxygen atoms contribute to ligand stability, favoring the formation of porous frameworks. Comparative studies with benzene-1,4-dicarboxylic acid suggest that the oxolane ring’s reduced planarity may lower symmetry in MOFs, affecting pore size and catalytic activity .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental data when this compound exhibits unexpected reactivity under alkaline conditions?

Contradictions may arise from partial ring-opening or isomerization under basic conditions. For example, alkaline stability studies of similar dicarboxylic acids (e.g., thiazolidine-2,4-dicarboxylic acid) show degradation via hydrolysis of the heterocyclic ring . To address this, conduct pH-dependent stability assays (e.g., 1^1H NMR in D2_2O/KOD) and compare degradation kinetics with computational models (DFT) to identify reactive sites .

Q. How can this compound be integrated into zirconium-based MOFs for enhanced thermal and chemical stability?

Zirconium clusters (e.g., Zr6_6O4_4(OH)4_4) form stable coordination bonds with dicarboxylic acids, as demonstrated in UiO-66 analogs . Use solvothermal synthesis (e.g., DMF at 120°C) to assemble Zr-MOFs with this compound. The oxolane ligand’s rigidity may improve framework stability by reducing linker flexibility, as seen in analogous MOFs using naphthalenedicarboxylic acid . Characterize stability via thermogravimetric analysis (TGA) and PXRD after exposure to harsh conditions (e.g., 500°C, acidic/basic media).

Q. What methodological approaches are used to study the metabolic fate of this compound in biological systems?

Radiolabeling (e.g., 14^{14}C) or stable isotope tracing (e.g., 13^{13}C) can track absorption and excretion pathways in vitro/in vivo. For example, trans-2-butene-1,4-dicarboxylic acid, a structurally similar metabolite, is analyzed via LC-MS/MS in urine to diagnose dicarboxylic aciduria . Combine this with enzyme inhibition assays (e.g., β-oxidation pathways) to identify metabolic bottlenecks.

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s pKa values deviate from experimental measurements?

Discrepancies often stem from solvent effects and protonation state assumptions in simulations. Experimental determination via potentiometric titration in aqueous/organic solvents (e.g., DMSO/water mixtures) provides more accurate pKa values. Cross-validate with 1^1H NMR chemical shift changes as a function of pH .

Methodological Recommendations

  • Crystallography : Use SHELXTL for refinement, ensuring high-resolution data (<1.0 Å) to resolve disorder in the oxolane ring .
  • Synthesis : Monitor reaction progress in real-time using in-situ FTIR to detect intermediate species .
  • MOF Design : Screen linker:metal ratios (1:1 to 2:1) to optimize porosity and surface area .

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